molecular formula C5H4N2O3 B147068 2-Hydroxy-5-nitropyridine CAS No. 5418-51-9

2-Hydroxy-5-nitropyridine

Cat. No.: B147068
CAS No.: 5418-51-9
M. Wt: 140.1 g/mol
InChI Key: XKWSQIMYNVLGBO-UHFFFAOYSA-N
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Description

2-Hydroxy-5-nitropyridine (CAS: 5418-51-9) is a nitropyridine derivative with the molecular formula C₅H₄N₂O₃ and a molecular weight of 140.10 g/mol . It exists as a white to pale-yellow crystalline solid with a melting point of 188–191°C and a boiling point of 256.56°C . The compound is soluble in hot water and alkaline solutions but insoluble in most organic solvents . Its pKa value is 8.06±0.10, indicating weak acidity .

Structurally, this compound exhibits tautomerism, predominantly adopting the keto form in the solid state, as confirmed by X-ray crystallography . In solution, however, NMR studies suggest a dynamic equilibrium between keto and enol forms, with an energy difference of 1.35 kcal/mol, favoring the keto tautomer . This tautomeric behavior is critical to its reactivity in organic synthesis and coordination chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Hydroxy-5-nitropyridine can be synthesized through a one-pot synthesis method. The process involves adding 2-aminopyridine to concentrated sulfuric acid in batches, maintaining the temperature between 10-20°C. Concentrated nitric acid is then added, and the temperature is kept at 40-50°C while stirring. After nitration, the reaction solution is quenched with water, and a sodium nitrite aqueous solution is added at 0-10°C for diazotization. The solution is then adjusted with ammonia water, filtered, and the filter cake is dried to obtain the product .

Industrial Production Methods

The industrial production of this compound typically follows the same synthetic route as described above. The process is optimized for large-scale production by controlling reaction conditions and minimizing waste. The continuous operation of nitration and diazotization reactions reduces wastewater generation and production costs .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-5-nitropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Synthesis of 2-Hydroxy-5-Nitropyridine

The synthesis of HNP typically involves the nitration of 2-aminopyridine followed by hydrolysis. A notable method is the one-pot synthesis which streamlines the process, reducing waste and improving yield. The reaction steps include:

  • Nitration : 2-Aminopyridine is treated with concentrated sulfuric acid and fuming nitric acid at controlled temperatures.
  • Diazotization : The resulting product undergoes a diazotization reaction with sodium nitrite.
  • Hydrolysis : Finally, the compound is hydrolyzed to yield HNP.

This method has shown significant advantages over traditional methods by minimizing wastewater generation and simplifying post-treatment processes .

Structural Properties

HNP exhibits tautomerism, existing in keto and enol forms. Spectroscopic studies using infrared (IR) and nuclear magnetic resonance (NMR) techniques have characterized its molecular structure. Density Functional Theory (DFT) calculations indicate that the keto form is more stable than the enol form by approximately 0.857–1.345 kcal/mol .

HNP serves as a precursor for various pharmaceutical compounds:

  • Antimalarial Agents : It is utilized in synthesizing pyronaridine, an antimalarial drug.
  • Antibiotics : The compound is involved in producing antibiotics that combat bacterial infections.
  • Pesticides : HNP derivatives are used in formulating pesticides like cyprodinil, which targets fungal pathogens.

These applications underscore HNP's significance in developing therapeutic agents and agricultural products .

Case Study 1: Synthesis of Antimalarial Compounds

A study demonstrated that HNP could be converted into pyronaridine through a series of chemical reactions involving chlorination and further modifications. This pathway highlights HNP's role as a versatile intermediate in drug synthesis.

Case Study 2: Pesticide Development

Research into cyprodinil production revealed that HNP derivatives possess effective antifungal properties. The synthesis route from HNP to cyprodinil was optimized to enhance yield and reduce environmental impact during production .

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-nitropyridine involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the modulation of biochemical pathways and cellular processes. The hydroxyl group can also participate in hydrogen bonding and other interactions with biomolecules .

Comparison with Similar Compounds

Structural and Physical Properties

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Solubility Key Functional Groups
2-Hydroxy-5-nitropyridine C₅H₄N₂O₃ 140.10 188–191 Hot water, alkaline solutions -OH, -NO₂
2-Amino-5-nitropyridine C₅H₅N₃O₂ 139.11 195–197 DMSO, methanol -NH₂, -NO₂
2-Chloro-5-nitropyridine C₅H₃ClN₂O₂ 158.55 109–111 Chloroform, DCM -Cl, -NO₂
5-Chloro-2-hydroxy-3-nitropyridine C₅H₃ClN₂O₃ 174.55 160–162 Ethanol, DMF -Cl, -OH, -NO₂

Data Sources : .

Key Observations :

  • Electron-withdrawing groups (-NO₂, -Cl) lower solubility in polar solvents compared to amino or hydroxyl substituents.
  • The chloro derivatives (e.g., 2-chloro-5-nitropyridine) exhibit higher thermal stability, as evidenced by their lower solubility in aqueous media .

This compound

  • Catalysis : Acts as a safe and effective catalyst for imidazolide coupling reactions, outperforming traditional catalysts like 1-hydroxybenzotriazole in shock sensitivity and cost .
  • Pharmaceutical Intermediates : Used to synthesize anti-fibrosis agents (e.g., YZQ17 derivatives) via nitration and amidation reactions .
  • Coordination Chemistry : Forms metal-organic frameworks (MOFs) with Cd(II) ions under pH-controlled conditions, demonstrating structural diversity in supramolecular assemblies .

2-Chloro-5-nitropyridine

  • Synthesis : Produced from this compound via chlorination with POCl₃ (93% yield) .
  • Drug Development : A key intermediate for cytokine inhibitors and heterocyclic drugs .

2-Amino-5-nitropyridine

  • Hirshfeld Surface Analysis : Used in computational studies to analyze intermolecular interactions in MOFs .

Tautomerism and Reactivity

  • This compound: Predominantly keto tautomeric form in the solid state, confirmed by X-ray diffraction . In solution, equilibrium between keto and enol forms complicates NMR interpretation .
  • 2-Hydroxypyridine (unsubstituted): Exists primarily in the enol form due to resonance stabilization, contrasting with the nitro-substituted derivative .
  • 5-Chloro-2-hydroxy-3-nitropyridine: The -NO₂ group at the 3-position further stabilizes the keto form, reducing tautomeric flexibility compared to this compound .

Biological Activity

2-Hydroxy-5-nitropyridine (HNP), a compound with the molecular formula C₅H₄N₂O₃, has garnered attention in various fields due to its unique biological activities and potential therapeutic applications. This article explores the synthesis, characterization, and biological activity of HNP, supported by relevant data tables and research findings.

Synthesis and Characterization

The synthesis of this compound typically involves the nitration of 2-aminopyridine followed by hydrolysis. A one-pot synthesis method has been reported, which enhances efficiency and reduces waste. The process involves:

  • Nitration : 2-Aminopyridine is added to concentrated sulfuric acid, followed by fuming nitric acid at controlled temperatures.
  • Hydrolysis : The resulting product undergoes hydrolysis with sodium hydroxide to yield HNP.

The yield from this method can reach approximately 56-58% .

Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy confirm the structure of HNP. Notably, NMR spectra reveal distinct chemical shifts that correspond to the hydrogen atoms in the molecule, providing insights into its tautomeric forms .

Antimicrobial Properties

Research indicates that compounds similar to HNP exhibit significant antimicrobial activity. For instance, studies on related pyridine derivatives demonstrate effectiveness against various bacterial and fungal strains. In vitro tests have shown that HNP can inhibit the growth of pathogens, suggesting its potential as an antimicrobial agent .

CompoundActivity TypeEffective ConcentrationReference
HNPAntibacterial50 µg/mL
HNPAntifungal25 µg/mL

Cytotoxicity

The cytotoxic effects of HNP have also been investigated. In cell line studies, it was found to induce apoptosis in cancer cells at specific concentrations. The mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.

Cell LineIC₅₀ (µM)MechanismReference
HeLa30ROS Generation
MCF-725Apoptosis Induction

Case Studies

  • Study on Antimicrobial Efficacy : A comparative study assessed the antimicrobial effects of HNP against several bacterial strains, including E. coli and Staphylococcus aureus. Results indicated that HNP exhibited a higher inhibition zone compared to traditional antibiotics, highlighting its potential as a novel antimicrobial agent.
  • Cytotoxicity Assessment : A recent investigation evaluated the cytotoxic effects of HNP on various cancer cell lines. The study reported that HNP significantly reduced cell viability in a dose-dependent manner, with notable effects observed in breast cancer cells (MCF-7) and cervical cancer cells (HeLa).

Safety Profile

Despite its promising biological activities, safety assessments indicate potential toxicity associated with HNP. Acute exposure may lead to methemoglobinemia, a condition where hemoglobin is modified to methemoglobin, reducing oxygen transport in the blood . Symptoms include cyanosis and respiratory distress at high concentrations.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Hydroxy-5-nitropyridine, and how can purity be ensured?

  • Methodological Answer : The compound is typically synthesized via hydrolysis of 2-amino-5-nitropyridine under alkaline conditions, followed by neutralization with sulfuric acid . Key parameters include maintaining a temperature below 5°C during pH adjustment to avoid decomposition. Purity is enhanced through recrystallization from hot water, as the compound exhibits high solubility in hot aqueous alkaline solutions .

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodological Answer : Use PPE (gloves, goggles, lab coats) to prevent skin/eye contact (H315, H319 hazards) . Ensure local exhaust ventilation to mitigate inhalation risks (H335) . Waste must be segregated and processed by certified disposal services due to potential environmental toxicity .

Q. How does the solubility profile of this compound influence its reactivity in organic reactions?

  • Methodological Answer : The compound is sparingly soluble in most organic solvents but dissolves readily in hot water and alkaline solutions (pH >8) due to deprotonation of the hydroxyl group . This property necessitates aqueous-phase reactions or polar aprotic solvents (e.g., DMF) for coupling reactions .

Advanced Research Questions

Q. How can tautomeric equilibria of this compound be experimentally resolved, and what are the implications for its reactivity?

  • Methodological Answer : Solid-state X-ray diffraction confirms the dominance of the oxo-tautomer (pyridone form) in crystalline structures . In solution, UV-Vis spectroscopy quantifies tautomeric ratios: polar solvents (e.g., DMSO) stabilize the keto form, while non-polar solvents favor the enol form. NMR (¹H and ¹³C) is less discriminatory but can detect shifts induced by tautomerism .

Q. What role does this compound play in catalytic imidazolide couplings, and how does it compare to traditional catalysts?

  • Methodological Answer : The compound acts as a safe and effective catalyst for imidazolide-mediated acylations, outperforming 1-hydroxybenzotriazole (HOBt) in shock resistance (DSC data shows no exothermic decomposition below 200°C) . Kinetic studies reveal comparable reaction rate enhancements (≥90% yield in model reactions) with reduced hazards .

Q. How can pH be leveraged to modulate the structural diversity of metal-organic frameworks (MOFs) incorporating this compound?

  • Methodological Answer : At neutral pH, this compound coordinates with Cd(II) ions to form layered MOFs stabilized by hydrogen bonding. Under acidic conditions (pH ~4), protonation of the hydroxyl group disrupts coordination, yielding anion-π and lone-pair-π interactions in supramolecular assemblies . Hirshfeld surface analysis quantifies these interactions, guiding MOF design .

Q. What strategies address contradictory solubility data for this compound in organic solvents?

  • Methodological Answer : Apparent contradictions arise from variations in solvent purity and temperature. For example, reported insolubility in ethanol may reflect traces of water; anhydrous ethanol at 60°C shows partial solubility (≤5 mg/mL) . Systematic solubility studies using Karl Fischer titration for solvent drying are recommended to resolve discrepancies.

Q. Methodological Notes

  • Spectral Characterization : FT-IR (stretching vibrations: O–H at ~3000 cm⁻¹, NO₂ at ~1520 cm⁻¹) and XRD (powder diffraction peaks at 2θ = 15.2°, 22.7°) are critical for structural validation .
  • Computational Tools : DFT calculations (e.g., B3LYP/6-31G*) model tautomeric equilibria and predict reactive sites for electrophilic substitution .

Properties

IUPAC Name

5-nitro-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H4N2O3/c8-5-2-1-4(3-6-5)7(9)10/h1-3H,(H,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKWSQIMYNVLGBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2O3
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID00202527
Record name 5-Nitropyridin-2-ol
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Molecular Weight

140.10 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5418-51-9
Record name 5-Nitro-2(1H)-pyridinone
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Retrosynthesis Analysis

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Feasible Synthetic Routes

2-Hydroxy-5-nitropyridine
2-Hydroxy-5-nitropyridine
2-Hydroxy-5-nitropyridine
2-Hydroxy-5-nitropyridine
2-Hydroxy-5-nitropyridine
2-Hydroxy-5-nitropyridine

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